molecular formula C19H19ClN2O B194713 5-Hydroxy Desloratadine CAS No. 117811-12-8

5-Hydroxy Desloratadine

Cat. No. B194713
M. Wt: 326.8 g/mol
InChI Key: LWCSUGDLKORNAJ-UHFFFAOYSA-N
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Description

5-Hydroxy Desloratadine is a metabolite of Desloratadine . Desloratadine is an antihistamine used to treat the symptoms of allergies, such as sneezing, watery eyes, itching, and runny nose . It is also used to treat skin hives and itching in people with chronic skin reactions .


Synthesis Analysis

Desloratadine is the active descarboethoxy metabolite of loratadine . A micellar liquid chromatographic method has been developed for the simultaneous determination of loratadine and desloratadine .


Molecular Structure Analysis

The molecular formula of 5-Hydroxy Desloratadine is C19H19ClN2O . It is the hydroxylated metabolite of Desloratadine .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Humanized Liver Models : A study on chimeric TK-NOG mice transplanted with human hepatocytes found that these mice could replicate the human-specific metabolic profile of desloratadine, including the formation of metabolites like 3-hydroxydesloratadine and its O-glucuronide, similar to human metabolism (Uehara et al., 2020).
  • Pharmacokinetics in Hepatic Impairment : Research on the effects of hepatic impairment on desloratadine metabolism found that subjects with moderate hepatic dysfunction showed a greater increase in exposure to desloratadine and its metabolites, including 3-hydroxydesloratadine (Gupta, Kantesaria, & Wang, 2007).

Metabolic Pathways and Enzyme Interactions

  • Metabolism and Enzyme Inhibition : A study revealed that desloratadine is a relatively selective inhibitor of UGT2B10, an enzyme involved in its metabolism to 3-hydroxydesloratadine. The study also explored desloratadine's effects on cytochrome P450 and UDP-glucuronosyltransferase enzymes (Kazmi, Yerino, Barbara, & Parkinson, 2015).

Bioequivalence and Pharmacokinetics

  • Bioequivalence Studies : The pharmacokinetics of a fixed dose combination of desloratadine and betamethasone, showing bioequivalence in healthy volunteers, was studied to evaluate its potential in treating severe allergic conditions (Bustami et al., 2016).

Pharmacogenetics

  • Phenotypic Polymorphism : Research on pharmacokinetics and safety in poor metabolizers of desloratadine demonstrated that variability in metabolic capacity didn't significantly alter the drug's safety profile (Prenner et al., 2006).

Analytical Methodologies

  • LC/MS/MS Analysis : A study developed a liquid chromatographic-tandem mass spectrometric method for determining concentrations of desloratadine and its metabolite 3-hydroxydesloratadine in human plasma, aiding in pharmacokinetic studies (Xu et al., 2007).

Safety And Hazards

The safety data sheet for 5-Hydroxy Desloratadine suggests that it may be harmful if swallowed and may cause serious eye damage . It is also suspected of damaging fertility or the unborn child .

properties

IUPAC Name

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c20-14-3-4-15-13(10-14)11-17(23)16-2-1-7-22-19(16)18(15)12-5-8-21-9-6-12/h1-4,7,10,17,21,23H,5-6,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCSUGDLKORNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C2C3=C(CC(C4=C2N=CC=C4)O)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562429
Record name 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy Desloratadine

CAS RN

117811-12-8
Record name 5-Hydroxydesloratadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117811128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYDESLORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE8G39GEF7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Mix the title compound of Example 6 (400 mg, 1.23 mmol) in CH3OH (20 mL) at 0° C. under an argon atmosphere, and add in 3 portions NaBH4 (total 231 mg, 6.10 mmol). After 30 minutes, pour the mixture into water and extract (3X) with ethyl acetate. Combine the organic portions, wash with brine, dry over sodium sulfate, filter and concentrate in vacuo. Triturate the solid with isopropyl ether/ethyl acetate to give the title compound as a white solid (351 mg, 87%).
Name
title compound
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
231 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy Desloratadine
Reactant of Route 2
5-Hydroxy Desloratadine
Reactant of Route 3
5-Hydroxy Desloratadine
Reactant of Route 4
5-Hydroxy Desloratadine
Reactant of Route 5
5-Hydroxy Desloratadine
Reactant of Route 6
5-Hydroxy Desloratadine

Citations

For This Compound
4
Citations
A Ghosal, S Gupta, R Ramanathan… - Drug metabolism …, 2009 - ingentaconnect.com
… LC-MS method A, developed to achieve optimum separation between the major isomeric metabolites of loratadine (6-hydroxy desloratadine, M31 and 5-hydroxy desloratadine, M33), …
Number of citations: 55 www.ingentaconnect.com
Y Zhang, Y Lu, L Wang, Y Tian, Z Zhang - Drug Research, 2020 - thieme-connect.com
… Among the hydroxylated metabolites of LOR and DL, 6-hydroxy desloratadine (6-OH-DL), 5-hydroxy desloratadine (5-OH-DL) and 3-hydroxy desloratadine (3-OH-DL) are active …
Number of citations: 2 www.thieme-connect.com
R Ramanathan, N Alvarez, AD Su, S Chowdhury… - Xenobiotica, 2005 - Taylor & Francis
… 5-Hydroxy-desloratadine was the major faecal metabolite across all three species irrespective of gender. …
Number of citations: 35 www.tandfonline.com
Y Aratyn-Schaus, R Ramanathan - Bioanalysis, 2016 - Future Science
Background: Loratadine (LOR, Claritin ® ) is a long-acting antihistamine used to treat allergic rhinitis. The major active human metabolite, desloratadine (DL, Clarinex ® ), is extensively …
Number of citations: 9 www.future-science.com

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